2-(7-Methyl-1H-indazol-5-YL)acetonitrile
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Overview
Description
2-(7-Methyl-1H-indazol-5-YL)acetonitrile is a heterocyclic compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrile group in this compound adds to its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile typically involves the formation of the indazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1H-indazol-5-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
2-(7-Methyl-1H-indazol-5-YL)acetonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct reactivity.
Indole: A structurally related compound with a wide range of biological activities.
Benzimidazole: A related heterocyclic compound with significant medicinal applications
Uniqueness
2-(7-Methyl-1H-indazol-5-YL)acetonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development .
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(7-methyl-1H-indazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-4-8(2-3-11)5-9-6-12-13-10(7)9/h4-6H,2H2,1H3,(H,12,13) |
InChI Key |
JBRKIRUKKOJAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC#N |
Origin of Product |
United States |
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